(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one
説明
特性
IUPAC Name |
(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24BrFN2O2/c27-22-10-5-21(6-11-22)19-32-23-12-7-20(8-13-23)9-14-26(31)30-17-15-29(16-18-30)25-4-2-1-3-24(25)28/h1-14H,15-19H2/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMUQZNRWYHXAJ-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)/C=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one , also referred to as BBPAP, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for pharmacological applications, drawing from diverse research sources.
Synthesis
BBPAP is synthesized through a multi-step process involving reactions between various precursors. The synthesis typically includes the following steps:
- Formation of 4-(4-bromobenzyl)oxy)-benzaldehyde : This is achieved by reacting 4-hydroxybenzaldehyde with 4-bromo-benzyl bromide in the presence of potassium carbonate.
- Synthesis of (E)-3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid : This compound is generated via a reflux reaction with malonic acid.
- Final product formation : The final step involves esterification with glycine ethyl ester hydrochloride, utilizing microwave irradiation to enhance yield and efficiency .
Anticancer Properties
Research indicates that BBPAP exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer treatment .
COX Inhibition
BBPAP has been evaluated for its cyclooxygenase (COX) inhibitory properties. A related compound, ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate, was shown to possess COX-2 inhibitory activity at a concentration of 6 µM, indicating that BBPAP may share similar properties due to structural similarities .
Antioxidant Activity
The compound also demonstrates antioxidant properties, which are essential for mitigating oxidative stress in biological systems. This activity contributes to its potential therapeutic effects in preventing oxidative damage associated with various diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of BBPAP aids in optimizing its biological activity. Modifications to the piperazine ring and phenolic components have been shown to influence its potency and selectivity towards specific biological targets. For instance, substituents on the aromatic rings can significantly alter the compound's interaction with enzymes involved in cancer progression and inflammation .
Case Studies
- In Vitro Studies : A study assessed the cytotoxic effects of BBPAP on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.
- Animal Models : In vivo studies utilizing xenograft models have demonstrated that BBPAP significantly reduces tumor growth compared to control groups, supporting its potential as an anticancer agent.
Research Findings Summary Table
類似化合物との比較
Structural Modifications and Substituent Effects
The table below compares the target compound with structurally related analogs, focusing on substituent variations and their implications:
Pharmacological and Physicochemical Properties
- Lipophilicity : Bromine and fluorophenyl groups increase logP values, enhancing blood-brain barrier penetration. The target compound (logP ~4.2) is more lipophilic than the methoxy analog (logP ~2.8) .
- Receptor Binding : The 2-fluorophenyl group in the target compound may favor 5-HT1A receptor binding, while bis-bromophenyl derivatives () could exhibit multi-receptor affinities .
- Solubility : Methoxy and hydroxyl substituents (e.g., and ) improve aqueous solubility but may reduce CNS activity due to higher polarity .
Crystallographic and Stability Data
- The target compound’s α,β-unsaturated ketone adopts an E-configuration, confirmed by X-ray crystallography in analogs like .
Q & A
What are the optimal synthetic routes for (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one, and how can reaction yields be improved?
Level: Basic
Methodological Answer:
The compound is typically synthesized via a multi-step protocol:
Piperazine Functionalization: React 1-(2-fluorophenyl)piperazine with propenone intermediates under nucleophilic acyl substitution. Use anhydrous conditions (e.g., DMF or THF) with catalytic triethylamine to drive the reaction .
Bromobenzyloxy Phenyl Coupling: Introduce the 4-[(4-bromobenzyl)oxy]phenyl moiety via Ullmann coupling or nucleophilic aromatic substitution, employing CuI/ligand systems for cross-coupling efficiency .
Purification: Optimize yields (typically 60-75%) via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .
Key Tip: Monitor reaction progress by TLC and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of piperazine to propenone intermediate) to minimize unreacted starting material .
How can researchers resolve challenges in crystallizing this compound for X-ray diffraction studies?
Level: Advanced
Methodological Answer:
Crystallization challenges often arise from conformational flexibility in the propenone backbone and piperazine ring. Strategies include:
- Solvent Screening: Use mixed solvents (e.g., dichloromethane/hexane) to slow nucleation. Evidence shows monoclinic (P21/c) crystals form reliably in ethanol/water mixtures .
- Temperature Gradients: Gradual cooling (0.5°C/hour) from 50°C to 4°C enhances crystal quality .
- Seeding: Introduce microcrystals from prior batches to guide lattice formation.
Data Interpretation: Validate unit cell parameters (e.g., a = 10.050 Å, b = 11.622 Å, β = 101.72°) against computational models (Mercury or Olex2) to confirm stereochemistry .
What spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?
Level: Basic
Methodological Answer:
- NMR: Use H and C NMR to verify substituent positions. Key signals include:
- Piperazine protons: δ 2.5–3.5 ppm (multiplet, integration for 8H).
- Propenone carbonyl: δ 190–195 ppm in C NMR .
- IR: Confirm carbonyl stretch (1650–1700 cm) and C-Br vibration (550–600 cm) .
- Mass Spectrometry: High-resolution ESI-MS to validate molecular weight (e.g., [M+H] at m/z 521.2) .
How should discrepancies between computational bond angles and experimental X-ray data be addressed?
Level: Advanced
Methodological Answer:
Discrepancies (e.g., C-C-Br bond angles deviating by >5° from DFT models) may arise from crystal packing effects or solvent interactions. Mitigation steps:
DFT Refinement: Re-optimize geometry using polarizable continuum models (PCM) to simulate solvent environments .
Hirshfeld Surface Analysis: Identify intermolecular forces (e.g., C-H···π interactions) distorting bond angles .
Torsional Angle Adjustments: Compare experimental torsion angles (e.g., C1-C2-C3-C4 = 175.1°) with conformational sampling (e.g., Monte Carlo methods) to assess flexibility .
What in vitro assays are recommended to evaluate the biological activity of this compound?
Level: Advanced
Methodological Answer:
Given the piperazine and fluorophenyl motifs (common in CNS targets), prioritize:
- Receptor Binding Assays: Screen for affinity at serotonin (5-HT) or dopamine receptors via radioligand displacement (e.g., H-ketanserin for 5-HT) .
- Kinase Inhibition: Use fluorescence polarization assays to test inhibition of PI3K or MAPK pathways .
- Cellular Toxicity: MTT assays in HEK-293 or SH-SY5Y cells to assess IC values. Include positive controls (e.g., staurosporine) .
Note: Correlate activity with structural analogs (e.g., 4-fluorophenyl derivatives) to establish SAR trends .
How can researchers mitigate degradation of this compound during long-term stability studies?
Level: Advanced
Methodological Answer:
- Storage Conditions: Store at -20°C in amber vials under argon to prevent photodegradation and oxidation .
- Buffer Selection: Use phosphate-buffered saline (pH 7.4) with 0.01% EDTA to chelate metal ions that catalyze hydrolysis .
- Analytical Monitoring: Track degradation via HPLC (C18 column, acetonitrile/water gradient) at 254 nm. Half-life (t) should exceed 48 hours at 25°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
